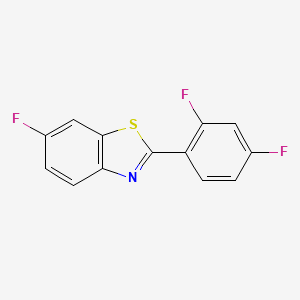
Butyl 3-bromo-3-(4-methylphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 3-bromo-3-(4-methylphenyl)prop-2-enoate is an organic compound with the molecular formula C13H15BrO2. It is a derivative of prop-2-enoate, featuring a bromine atom and a 4-methylphenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-bromo-3-(4-methylphenyl)prop-2-enoate typically involves the esterification of 3-bromo-3-(4-methylphenyl)prop-2-enoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 3-bromo-3-(4-methylphenyl)prop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides are commonly used in substitution reactions.
Electrophiles: Halogens and hydrogen halides are used in addition reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are used for reduction.
Major Products Formed
Substitution: Formation of 3-amino-3-(4-methylphenyl)prop-2-enoate or 3-thio-3-(4-methylphenyl)prop-2-enoate.
Addition: Formation of 3,3-dihalo-3-(4-methylphenyl)propanoates.
Oxidation: Formation of 3-bromo-3-(4-methylphenyl)propanoic acid.
Reduction: Formation of 3-bromo-3-(4-methylphenyl)propan-1-ol.
Aplicaciones Científicas De Investigación
Butyl 3-bromo-3-(4-methylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of Butyl 3-bromo-3-(4-methylphenyl)prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the prop-2-enoate moiety are key reactive sites. The compound can form covalent bonds with nucleophiles through substitution reactions, and with electrophiles through addition reactions. These interactions can lead to the formation of various products with different chemical and biological properties.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-bromo-3-(4-methylphenyl)prop-2-enoate
- Ethyl 3-bromo-3-(4-methylphenyl)prop-2-enoate
- Propyl 3-bromo-3-(4-methylphenyl)prop-2-enoate
Uniqueness
Butyl 3-bromo-3-(4-methylphenyl)prop-2-enoate is unique due to its butyl ester group, which can influence its solubility, reactivity, and potential applications compared to its methyl, ethyl, and propyl counterparts. The butyl group can provide different steric and electronic effects, making it a valuable compound for specific synthetic and industrial applications.
Propiedades
Número CAS |
832734-33-5 |
|---|---|
Fórmula molecular |
C14H17BrO2 |
Peso molecular |
297.19 g/mol |
Nombre IUPAC |
butyl 3-bromo-3-(4-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H17BrO2/c1-3-4-9-17-14(16)10-13(15)12-7-5-11(2)6-8-12/h5-8,10H,3-4,9H2,1-2H3 |
Clave InChI |
LWRAJSMXIUIKKU-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C=C(C1=CC=C(C=C1)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


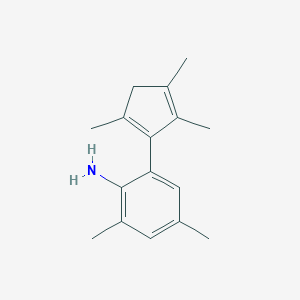
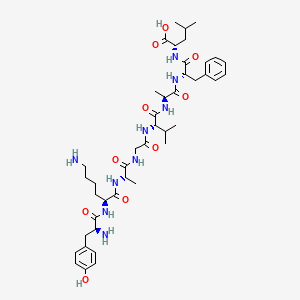
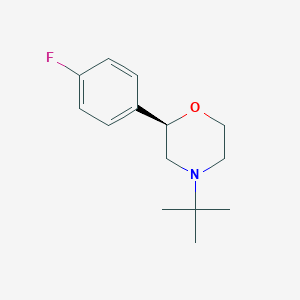
![2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B14193804.png)
![2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14193805.png)
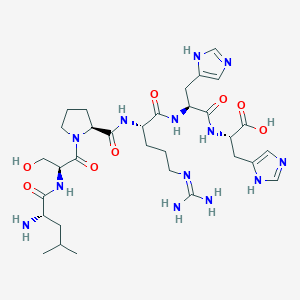
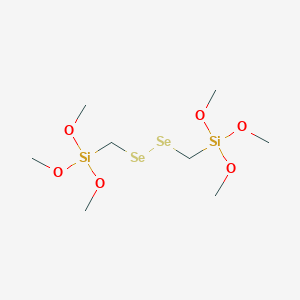
![7,8-Dimethyl-10-(3-methylbutyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14193824.png)
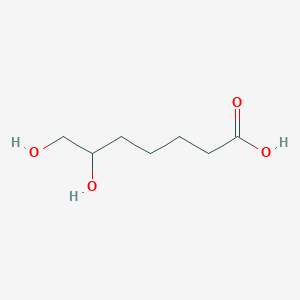
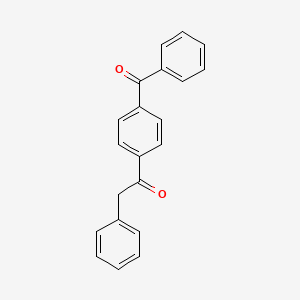
![4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile](/img/structure/B14193842.png)
